molecular formula C22H26N2O3 B2952679 1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 887348-62-1

1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

Cat. No. B2952679
CAS RN: 887348-62-1
M. Wt: 366.461
InChI Key: QAYBULBFUYICGL-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole and phenol. Imidazole derivatives have demonstrated significant biological activity, including antibacterial, anti-inflammatory, analgesic, antifungal, anticancer, and antidepressant properties . The presence of the allyl group and methoxy group on the phenol ring could potentially modify these activities.


Synthesis Analysis

The synthesis of imidazole derivatives often involves the reaction of primary amines with glyoxal and formaldehyde . The presence of the allyl and methoxy groups on the phenol ring suggests that a Friedel-Crafts alkylation and etherification reaction may have been used in the synthesis of this compound .


Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and oxidation . The reactivity of this specific compound would be influenced by the presence of the allyl and methoxy groups on the phenol ring.

Scientific Research Applications

Insecticidal Activity

New O-alkylated eugenol derivatives, including this compound, have shown promising results in terms of their insecticidal activity. They have been evaluated against the viability of the insect cell line Sf9 (Spodoptera frugiperda), demonstrating that structural changes elicit marked effects in terms of potency .

Antimicrobial and Antioxidant Actions

Eugenol, the parent compound, has demonstrated relevant biological potential with well-known antimicrobial and antioxidant actions . It’s reasonable to expect that its derivatives, including the compound , may also possess these properties.

Anti-inflammatory, Analgesic, and Anticancer Properties

Eugenol has shown a wide range of biological activities as anti-inflammatory, analgesic, anticancer, and antiparasitic . As a derivative of eugenol, the compound could potentially exhibit similar properties.

Synthesis of Novel Drugs

The structure of eugenol presents three active sites: hydroxyl, allylic, and aromatic groups . This makes it a valuable starting point for the synthesis of novel drugs, and its derivatives, including the compound , could be useful for human resources .

Food Processing Industry

Eugenol has been extensively used in the food processing industry . Its derivatives, including the compound , could potentially find similar applications.

Cosmetics

Eugenol has been extensively used in cosmetics . Its derivatives, including the compound , could potentially find similar applications.

properties

IUPAC Name

1-[1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-8-16-11-12-20(21(15-16)26-3)27-14-13-24-18-10-7-6-9-17(18)23-22(24)19(25)5-2/h4,6-7,9-12,15,19,25H,1,5,8,13-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYBULBFUYICGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=C(C=C3)CC=C)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

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